Cas no 577967-78-3 (Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]-)

2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine is a halogenated pyridine derivative featuring a trifluoromethylphenyl substituent, which enhances its utility in pharmaceutical and agrochemical synthesis. The chloro group at the 2-position and the electron-withdrawing trifluoromethyl group contribute to its reactivity, making it a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. Its structural properties facilitate the development of bioactive compounds, particularly in the design of herbicides, fungicides, and drug candidates. The compound’s stability under various reaction conditions and its compatibility with organometallic catalysts further underscore its versatility in fine chemical synthesis. High purity grades ensure consistent performance in research and industrial applications.
Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]- structure
577967-78-3 structure
Product Name:Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
CAS No:577967-78-3
MF:C12H7ClF3N
MW:257.638892412186
CID:335558
PubChem ID:50852684
Update Time:2025-10-24

Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
    • 2-chloro-5-[4-(trifluoromethyl)phenyl]pyridine
    • DTXSID90678873
    • SCHEMBL1744141
    • AKOS005067706
    • 577967-78-3
    • 2-chloro-5-(4-trifluoromethylphenyl)pyridine
    • Inchi: 1S/C12H7ClF3N/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)12(14,15)16/h1-7H
    • InChI Key: SULJYSLZRSKECB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C1C=CC(C(F)(F)F)=CC=1

Computed Properties

  • Exact Mass: 257.0219114g/mol
  • Monoisotopic Mass: 257.0219114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 12.9Ų

Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013008069-250mg
2-Chloro-5-(4-(trifluoromethyl)phenyl)pyridine
577967-78-3 97%
250mg
$504.00 2023-09-01
Alichem
A013008069-500mg
2-Chloro-5-(4-(trifluoromethyl)phenyl)pyridine
577967-78-3 97%
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$823.15 2023-09-01
Alichem
A013008069-1g
2-Chloro-5-(4-(trifluoromethyl)phenyl)pyridine
577967-78-3 97%
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$1549.60 2023-09-01

Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]- Related Literature

Additional information on Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]-

Recent Advances in the Study of Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]- (CAS: 577967-78-3) in Chemical Biology and Pharmaceutical Research

The compound Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]- (CAS: 577967-78-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the synthesis and optimization of Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]-. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthetic route for this compound, highlighting its potential for large-scale production. The researchers employed a palladium-catalyzed cross-coupling reaction, which yielded high purity and excellent yields. This advancement is crucial for further pharmacological evaluations and potential commercialization.

In terms of pharmacological applications, Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]- has been investigated for its role as a kinase inhibitor. A recent study in Bioorganic & Medicinal Chemistry Letters (2023) reported that this compound exhibits potent inhibitory activity against specific tyrosine kinases involved in cancer progression. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions, providing a foundation for the development of novel anticancer agents.

Another significant finding comes from a 2023 study in the European Journal of Pharmacology, which explored the anti-inflammatory properties of Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]-. The compound was shown to modulate key inflammatory pathways, reducing the production of pro-inflammatory cytokines in animal models. These findings suggest its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in the clinical translation of Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]-. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's unique chemical structure and versatile pharmacological profile make it a compelling candidate for further research and development.

In conclusion, Pyridine, 2-chloro-5-[4-(trifluoromethyl)phenyl]- (CAS: 577967-78-3) represents a promising molecule in the realm of chemical biology and pharmaceutical research. Recent studies have shed light on its synthetic accessibility, kinase inhibitory activity, and anti-inflammatory properties, paving the way for its potential therapeutic applications. Continued research efforts are essential to fully realize its clinical potential and address existing challenges.

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